molecular formula C26H30N4OS2 B11449323 4,4-dimethyl-15-methylsulfanyl-N-(2-phenylethyl)-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

4,4-dimethyl-15-methylsulfanyl-N-(2-phenylethyl)-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

Cat. No.: B11449323
M. Wt: 478.7 g/mol
InChI Key: LWLMNWSVODVOHO-UHFFFAOYSA-N
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Description

4,4-dimethyl-15-methylsulfanyl-N-(2-phenylethyl)-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine is a complex organic compound with a unique structure that includes multiple functional groups such as methyl, sulfanyl, phenylethyl, propan-2-yl, oxa, and thia groups

Preparation Methods

The synthesis of 4,4-dimethyl-15-methylsulfanyl-N-(2-phenylethyl)-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as alkylation, sulfonation, and cyclization to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

4,4-dimethyl-15-methylsulfanyl-N-(2-phenylethyl)-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify its functional groups.

    Substitution: Various substitution reactions can occur, particularly at the phenylethyl and methyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

4,4-dimethyl-15-methylsulfanyl-N-(2-phenylethyl)-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,4-dimethyl-15-methylsulfanyl-N-(2-phenylethyl)-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 4,4-dimethyl-15-methylsulfanyl-N-(2-phenylethyl)-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine include:

Properties

Molecular Formula

C26H30N4OS2

Molecular Weight

478.7 g/mol

IUPAC Name

4,4-dimethyl-15-methylsulfanyl-N-(2-phenylethyl)-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

InChI

InChI=1S/C26H30N4OS2/c1-15(2)20-18-14-31-26(3,4)13-17(18)19-21-22(33-24(19)28-20)23(30-25(29-21)32-5)27-12-11-16-9-7-6-8-10-16/h6-10,15H,11-14H2,1-5H3,(H,27,29,30)

InChI Key

LWLMNWSVODVOHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C3=C1COC(C3)(C)C)C4=C(S2)C(=NC(=N4)SC)NCCC5=CC=CC=C5

Origin of Product

United States

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